2-(Cyclohexyloxy)-6-hydroxybenzamide is a chemical compound that belongs to the class of hydroxybenzamide derivatives. It features a cyclohexyloxy group attached to a benzamide structure, which includes a hydroxyl functional group. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
The compound can be classified under the following categories:
The compound has been associated with various patents and research articles that explore its synthesis, biological activity, and potential therapeutic applications, particularly as an inhibitor of heat shock protein 90 (Hsp90) which plays a crucial role in cancer biology .
The synthesis of 2-(Cyclohexyloxy)-6-hydroxybenzamide typically involves several key steps:
The molecular structure of 2-(Cyclohexyloxy)-6-hydroxybenzamide can be represented as follows:
The compound's structural representation can be derived from its SMILES notation: C1CCC(CC1)OC2=C(C=CC(=C2)O)C(=O)N
.
2-(Cyclohexyloxy)-6-hydroxybenzamide can undergo various chemical reactions:
The mechanism of action for 2-(Cyclohexyloxy)-6-hydroxybenzamide primarily involves its interaction with molecular targets within biological systems:
Property | Value |
---|---|
Molecular Weight | 235.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Density | Not specified |
These properties indicate that 2-(Cyclohexyloxy)-6-hydroxybenzamide is likely to exhibit moderate lipophilicity, making it suitable for biological applications.
2-(Cyclohexyloxy)-6-hydroxybenzamide has potential applications in various scientific fields:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: